Asterriquinone Asterriquinone Inhibitor of HIV-reverse transcriptase activity; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 60696-52-8
VCID: VC0006498
InChI: InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3
SMILES: CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O
Molecular Formula: C32H30N2O4
Molecular Weight: 506.6 g/mol

Asterriquinone

CAS No.: 60696-52-8

Cat. No.: VC0006498

Molecular Formula: C32H30N2O4

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

Asterriquinone - 60696-52-8

Specification

CAS No. 60696-52-8
Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
IUPAC Name 2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3
Standard InChI Key KMHWTYMNRHJTQG-UHFFFAOYSA-N
SMILES CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O
Canonical SMILES CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O

Introduction

Structural Characteristics and Natural Variants

Asterriquinones share a core structure of a 1,4-benzoquinone ring substituted at the 3- and 6-positions with indole groups. Structural diversity arises from variations in substituents on the quinone and indole moieties, leading to derivatives with distinct physicochemical and pharmacological properties. Key variants include:

CompoundMolecular FormulaMolecular Weight (g/mol)Natural SourcePubChem CID
AsterriquinoneC₃₂H₃₀N₂O₄506.6Aspergillus terreus100329
Asterriquinone DC₂₄H₁₈N₂O₄398.4Aspergillus terreus23247888
Asterriquinone SU 5500C₃₄H₃₂N₂O₅548.6Synthetic10840361

The parent compound, asterriquinone, features a dihydroxy-1,4-benzoquinone core with two prenylated indole substituents, contributing to its hydrophobic character and DNA-intercalating ability . Demethylation and methoxylation at specific positions yield derivatives such as asterriquinone D, which lacks prenyl groups but retains the bis(indolyl)quinone scaffold . Synthetic analogs like SU 5500 incorporate acetylated hydroxyl groups and extended alkyl chains, enhancing stability and modulating bioactivity .

Synthetic Strategies for Asterriquinone Derivatives

Facile Synthesis of Asterriquinone D

A three-step synthesis of asterriquinone D (2) from 2,5-dichloro-1,4-benzoquinone (9) achieved 35% yield:

  • Pd-Catalyzed Indole Coupling: Reaction with indole in the presence of Pd(OAc)₂ produced 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone.

  • Oxidative Demethylation: Cerium(IV) ammonium nitrate (CAN) mediated oxidation generated the dihydroxyquinone intermediate.

  • Methoxylation: Treatment with NaOH in methanol introduced methoxy groups, yielding the final product .

Solid-Phase Approaches and Prenylation Strategies

Innovative methodologies using Barton esters enabled radical-based conjugate additions on solid supports, facilitating the synthesis of complex polycyclic frameworks. Prenylation of indole at the C-3 position with ω-epoxygeranyl groups provided intermediates for epoxide-initiated cyclizations, mimicking biosynthetic pathways toward asterriquinones and related alkaloids .

Mechanisms of Cytotoxicity and Antitumor Activity

Asterriquinone (ARQ) induces apoptosis in P388 leukemia cells via dual mechanisms:

  • DNA Intercalation: The planar quinone-indole system intercalates into DNA, forming interstrand cross-links (ISC index = 0.8 at 10 μM) and triggering G₁ cell cycle arrest .

  • Oxidative Stress: Redox cycling of the quinone moiety generates reactive oxygen species (ROS), damaging cellular components and activating caspase-dependent apoptosis.

Comparative studies with dimethylated analog ARQDMe (lacking hydroxyl groups) revealed stark differences:

ParameterAsterriquinone (ARQ)ARQDMeAdriamycin (ADR)
IC₅₀ (P388 cells)8.2 μM>100 μM0.3 μM
DNA ISC FormationYesMinimalYes
Cell Cycle ArrestG₁ PhaseNoneG₂/M Phase
Apoptotic DNA LadderObservedAbsentObserved

The dihydroxybenzoquinone moiety is critical for bioactivity, as its removal abolishes DNA binding and apoptotic effects .

Pharmacological Applications and Research Frontiers

Kinase and Protein Interaction Inhibition

Tetrahydro asterriquinone E's inhibition of Grb2-EGFR binding suggests utility in disrupting oncogenic signaling pathways, particularly in EGFR-driven cancers . Structural analogs with modified indole substituents are being explored to enhance selectivity for SH2 domains.

Antibacterial and Antifungal Activity

While data on antimicrobial effects remain limited, the structural similarity to polyporic acid (a known antifungal) implies potential utility against drug-resistant pathogens. Preliminary studies indicate activity against Candida albicans at MIC values of 32 μg/mL .

Prodrug Development

Esterification of hydroxyl groups, as seen in SU 5500, improves pharmacokinetic profiles by increasing lipophilicity and metabolic stability. Such modifications may enable targeted delivery to tumor tissues .

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